molecular formula C8H7BrS B15130770 4-Bromo-1,3-dihydrobenzo[c]thiophene

4-Bromo-1,3-dihydrobenzo[c]thiophene

Cat. No.: B15130770
M. Wt: 215.11 g/mol
InChI Key: XSGPDBHZXQBKFF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Thiophene (B33073) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. derpharmachemica.comnih.gov Among these, thiophenes, which feature a five-membered aromatic ring with one sulfur atom, represent a particularly significant class. derpharmachemica.comwikipedia.orglabinsights.nl Thiophene and its derivatives are recognized as important building blocks for a wide array of pharmaceuticals and agrochemicals. wikipedia.orgrroij.com The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in pharmacologically active molecules. derpharmachemica.comnih.gov Often, the benzene (B151609) ring in a biologically active compound can be replaced with a thiophene ring without a loss of activity, a strategy known as bioisosteric replacement. wikipedia.orgrroij.com 4-Bromo-1,3-dihydrobenzo[c]thiophene is a derivative that belongs to this important class of sulfur-containing heterocycles. evitachem.com

Significance of the Dihydrobenzo[c]thiophene Scaffold in Organic Synthesis

The core structure of this compound is the dihydrobenzo[c]thiophene scaffold. This scaffold is a type of benzothiophene (B83047), which consists of a thiophene ring fused to a benzene ring. researchgate.net Benzothiophene and its related structures are considered privileged scaffolds in drug discovery because they form the core of numerous compounds with diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. researchgate.netnih.gov The structural framework of benzothiophenes allows for various substitutions on both the benzene and thiophene portions of the molecule, enabling the synthesis of a vast library of derivatives with unique chemical and biological properties. researchgate.netekb.eg The electron-rich sulfur atom is a key feature, often playing a role in the molecule's interaction with biological targets. researchgate.net Consequently, the dihydrobenzo[c]thiophene scaffold serves as a foundational building block for developing more complex molecules in medicinal chemistry.

Overview of Brominated Thiophene Analogues in Synthetic Strategies

The introduction of a bromine atom onto a thiophene ring is a common and powerful strategy in organic synthesis. datapdf.com Brominated thiophenes are highly versatile precursors for constructing more complex molecular architectures. jcu.edu.au The bromine atom serves as a reactive "handle," allowing for a variety of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. researchgate.net

Methods such as the Suzuki-Miyaura and Kumada couplings utilize bromo-organic compounds to form new carbon-carbon bonds, a fundamental process in modern synthetic chemistry. mdpi.comgoogle.comnih.gov This enables chemists to link the brominated thiophene core to other molecular fragments, building up larger and more functionalized molecules. researchgate.net The ability to selectively introduce bromine at specific positions on the thiophene or fused benzene ring provides precise control over the final product's structure, which is critical for applications in materials science and the synthesis of targeted therapeutic agents. jcu.edu.augoogle.com

Scope and Focus of Current Academic Research on this compound

Current academic and industrial research on this compound primarily focuses on its role as a synthetic intermediate. evitachem.com Rather than being studied for its own terminal biological or physical properties, the compound is valued as a building block for creating more elaborate molecules. Researchers utilize it in synthetic pathways that leverage the reactivity of the carbon-bromine bond for further functionalization, particularly in the fields of medicinal chemistry and organic synthesis. evitachem.com The synthesis of the parent compound, 1,3-dihydrobenzo[c]thiophene (B1295318), can be achieved by reacting α,α-dibromo-o-xylene with sodium sulfide (B99878). prepchem.com The subsequent bromination yields this compound, which can then be used in coupling reactions or other transformations to produce novel compounds for evaluation as potential therapeutics or advanced materials. evitachem.com

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrS
Molecular Weight 215.11 g/mol
Classification Brominated Dihydrobenzo[c]thiophene

Data sourced from EvitaChem evitachem.com

Properties

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

4-bromo-1,3-dihydro-2-benzothiophene

InChI

InChI=1S/C8H7BrS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2

InChI Key

XSGPDBHZXQBKFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)C(=CC=C2)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Bromo 1,3 Dihydrobenzo C Thiophene

Reactivity of the Bromine Atom in 4-Bromo-1,3-dihydrobenzo[c]thiophene

The bromine atom at the 4-position of the fused ring system is the principal site for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental tools for modifying aryl halides, and this compound is a suitable substrate for these transformations. These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a biaryl linkage. nih.govmdpi.com For this compound, this pathway would involve reaction with an arylboronic acid in the presence of a palladium catalyst and a base. While specific examples for this exact substrate are not extensively documented in readily available literature, the reaction conditions are well-established for a wide range of bromo-heterocyclic compounds. researchgate.netnih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Reagents/Conditions Role
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Ligand PPh₃, XPhos Stabilizes the palladium center and influences reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species and neutralizes the acid byproduct
Solvent Toluene, Dioxane, DMF, Water mixtures Solubilizes reactants and influences reaction rate and yield

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics; higher temperatures are often needed for less reactive bromides |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. thieme-connect.deliverpool.ac.uk This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The reaction of this compound with various alkenes would lead to the corresponding 4-alkenyl derivatives. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this process. Studies on related bromothiophene derivatives show that such couplings are feasible, though reaction conditions may need optimization. thieme-connect.de

Table 2: General Parameters for Heck Coupling of Aryl Bromides

Parameter Typical Conditions Purpose
Catalyst Pd(OAc)₂, PdCl₂ The active palladium(0) source
Ligand PPh₃, P(o-tol)₃ Modulates catalyst activity and stability
Base Et₃N, K₂CO₃, NaOAc Neutralizes HBr formed during the reaction
Solvent DMF, Acetonitrile, Toluene Provides the reaction medium

| Alkene Partner | Acrylates, Styrenes, Allylic alcohols | The source of the new C-C double bond |

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. nih.gov The Sonogashira coupling of this compound would yield 4-alkynyl-1,3-dihydrobenzo[c]thiophene derivatives, which are valuable intermediates for further synthesis. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

Table 3: Common Conditions for Sonogashira Coupling

Component Example Reagents/Conditions Function
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for C-C bond formation
Copper Co-catalyst CuI Facilitates the formation of a copper acetylide intermediate
Base Et₃N, Piperidine, Diisopropylamine Acts as a base and often as a solvent
Solvent THF, Toluene, DMF Reaction medium

| Alkyne Partner | Phenylacetylene, Propyne derivatives | Provides the alkynyl group |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this reaction to be facile, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com

In the case of this compound, the dihydrothiophene ring itself is not a strong electron-withdrawing group. Therefore, SNAr reactions are generally expected to be slow and require harsh conditions (high temperatures, strong nucleophiles) unless additional activating substituents are present on the benzene (B151609) ring. libretexts.orgresearchgate.net Reactions with very strong nucleophiles or under specific catalytic conditions might facilitate substitution. researchgate.net For instance, studies on other bromo-heterocycles have shown that nucleophilic substitution with amines or thiols can occur, but often requires elevated temperatures or specific catalysts. researchgate.net

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org This reaction is particularly common for preparing organolithium and Grignard reagents. wikipedia.orgethz.ch Treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C or lower) would result in the rapid exchange of the bromine atom for a lithium atom. rsc.orgnih.govtcnj.edu

The resulting 4-lithio-1,3-dihydrobenzo[c]thiophene is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 4-position. This two-step sequence provides a versatile route to derivatives that are not easily accessible through other means.

Table 4: Functionalization via Metal-Halogen Exchange

Electrophile Reagent Example Resulting Functional Group
Proton Source H₂O -H (Debromination)
Aldehydes/Ketones Benzaldehyde, Acetone -CH(OH)R, -C(OH)R₂
Carbon Dioxide CO₂ (gas or solid) -COOH (Carboxylic acid)
Alkyl Halides CH₃I -CH₃ (Alkylation)

| Borates | Trimethyl borate (B1201080) | -B(OH)₂ (Boronic acid, after hydrolysis) |

Transformations Involving the Dihydrothiophene Ring System

The dihydrothiophene ring offers additional sites for chemical modification, primarily through reactions involving the sulfur atom or the C-H bonds of the methylene (B1212753) groups.

The sulfur atom in the dihydrothiophene ring is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. The complete oxidation to the sulfone is a common transformation. prepchem.com The resulting product, this compound 2,2-dioxide, is a known compound. bldpharm.com This oxidation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being among the most common. prepchem.comrsc.orgorganic-chemistry.org

The introduction of the sulfone group significantly alters the electronic properties of the molecule. The sulfone group is strongly electron-withdrawing, which can influence the reactivity of the adjacent benzene ring, potentially making it more susceptible to nucleophilic attack.

Table 5: Common Reagents for Thioether Oxidation

Oxidizing Agent Typical Conditions Product Stage
Hydrogen Peroxide (H₂O₂) Acetic acid, various catalysts Sulfoxide or Sulfone (depends on stoichiometry)
m-CPBA CH₂Cl₂, CHCl₃, Room temperature Sulfoxide (with ~1 equiv.) or Sulfone (with >2 equiv.)
Oxone® (KHSO₅) MeOH/H₂O Sulfone

| Sodium Periodate (NaIO₄) | MeOH/H₂O | Sulfoxide |

The 1,3-dihydrobenzo[c]thiophene (B1295318) ring system can be converted to its fully aromatic counterpart, benzo[c]thiophene (B1209120), through dehydrogenation. Benzo[c]thiophene is an isomer of the more stable and common benzo[b]thiophene and is generally less stable. chemicalbook.comwikipedia.org The aromatization process involves the formal removal of two hydrogen atoms from the dihydrothiophene ring to form a double bond.

This transformation can be accomplished under high-temperature, catalytic conditions. For the parent 1,3-dihydrobenzo[c]thiophene, dehydrogenation has been reported to occur over a palladium-on-carbon (Pd/C) or platinum (Pt) catalyst in the vapor phase at elevated temperatures (e.g., 300 °C), yielding the aromatic benzo[c]thiophene. chemicalbook.com Other oxidative dehydrogenation methods using chemical oxidants have also been developed for converting dihydro-heterocycles to their aromatic forms. beilstein-journals.org

Ring-Opening and Rearrangement Reactions

The inherent stability of the fused aromatic and pseudo-aromatic rings of this compound means that ring-opening and skeletal rearrangement reactions are not commonly observed under typical laboratory conditions. Such transformations generally require significant energy input or the presence of highly reactive species to overcome the activation barrier associated with disrupting the stable bicyclic system.

While specific literature on the ring-opening or rearrangement of this compound is limited, related heterocyclic systems can provide insights into potential, albeit extreme, reaction pathways. For instance, certain oxidized thiophene (B33073) derivatives, such as thiophene-S,S-dioxides, are known to undergo dimerization or act as dienes in Diels-Alder reactions, which can be followed by rearrangements. organic-chemistry.org Additionally, photochemical conditions or reactions involving highly reactive radical intermediates can sometimes induce skeletal rearrangements in complex heterocyclic frameworks. rsc.org An electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been reported to proceed through a spirocyclization intermediate followed by a sulfur-migration process, indicating that skeletal rearrangements are possible in related systems under specific conditions. nih.gov However, these represent specialized cases, and the this compound scaffold is generally robust.

Functionalization at Other Positions of the Benzo[c]thiophene Scaffold

Functionalization of the benzo[c]thiophene core of this compound at positions other than the bromine-bearing C-4 is a key strategy for elaborating its structure. These reactions are predominantly guided by the electronic nature of the dihydrobenzo[c]thiophene system and the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) on the benzene ring of the this compound scaffold is a plausible, though complex, pathway for introducing additional functional groups. The outcome of such reactions is dictated by the combined directing effects of the bromine atom and the dihydrothiophene moiety. The bromine atom is a deactivating, ortho-, para-director, while the dihydrothiophene ring's influence depends on the oxidation state of the sulfur atom.

When the sulfur is in its unoxidized thioether form, the ring can be considered weakly activating. However, when oxidized to the sulfone (this compound 2,2-dioxide), the SO₂ group is strongly electron-withdrawing and acts as a meta-director. Studies on the parent 1,3-dihydrobenzo[c]thiophene 2,2-dioxide have shown that electrophilic substitution, such as nitration and sulfonation, occurs preferentially at the 5-position. wikipedia.org For this compound 2,2-dioxide, the bromine at C-4 and the sulfone group would both direct an incoming electrophile to the 6-position.

In the case of Friedel-Crafts acylation, a Lewis acid catalyst is typically required. organic-chemistry.orgyoutube.comzenodo.orgnih.gov For this compound, the reaction would likely result in substitution on the benzene ring, with the regioselectivity being a delicate balance between the directing effects of the substituents and steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound Derivatives

Derivative Electrophile (E⁺) Predicted Major Product(s) Rationale
This compound NO₂⁺ 6-Nitro-4-bromo-1,3-dihydrobenzo[c]thiophene Ortho/para-directing Br and activating thioether direct to C-6.
This compound 2,2-dioxide NO₂⁺ 6-Nitro-4-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide Meta-directing SO₂ and ortho/para-directing Br both direct to C-6.
This compound RCO⁺ 6-Acyl-4-bromo-1,3-dihydrobenzo[c]thiophene Friedel-Crafts acylation is expected to follow standard EAS directing rules.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.casemanticscholar.orgbaranlab.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. wikipedia.org

In the context of this compound, the sulfur atom of the dihydrothiophene ring can act as a DMG. Treatment with a strong base, such as n-butyllithium or s-butyllithium, would be expected to direct lithiation to the adjacent C-1 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position. This approach offers a high degree of regiocontrol that is often difficult to achieve through electrophilic aromatic substitution. The bromine atom at C-4 would remain untouched during this process, allowing for subsequent modifications.

Oxidation of the sulfur to a sulfone group significantly increases the acidity of the protons at the C-1 and C-3 positions. nih.gov This enhanced acidity can be exploited for selective deprotonation and subsequent functionalization at these sites, even with weaker bases.

Synthesis of Complex Molecular Architectures from this compound Precursors

The bromine atom at the C-4 position of this compound serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions that are applicable to this system include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. nih.govresearchgate.netarkat-usa.orgnih.govresearchgate.net It is widely used to synthesize biaryl structures.

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govnih.govliverpool.ac.uk

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. organic-chemistry.orgresearchgate.netnih.govresearchgate.net

These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, at the C-4 position. This versatility makes this compound a valuable building block in the synthesis of pharmaceuticals, functional materials, and other complex organic molecules. nih.govnih.govimpactfactor.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Bromide Scaffolds

Reaction Name Coupling Partner Catalyst/Conditions Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃, DMF/EtOH 4-Aryl-1,3-dihydrobenzo[c]thiophene
Heck-Mizoroki Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, Base 4-Alkenyl-1,3-dihydrobenzo[c]thiophene
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynyl-1,3-dihydrobenzo[c]thiophene

Computational and Theoretical Investigations of 4 Bromo 1,3 Dihydrobenzo C Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For a molecule like 4-bromo-1,3-dihydrobenzo[c]thiophene, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a visual representation of the electrostatic potential mapped onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas prone to nucleophilic attack.

In the case of this compound, the MESP surface would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons, making it a potential site for electrophilic attack. The hydrogen atoms of the benzene (B151609) ring would exhibit positive potential. The bromine atom, being highly electronegative, would create a region of negative potential around itself, but the carbon atom to which it is attached (the C4 position) would likely have a slightly positive potential, making it a possible site for nucleophilic substitution reactions.

DFT calculations are routinely used to determine the optimized, lowest-energy geometry of a molecule. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, the geometry would be characterized by the fusion of a benzene ring and a dihydrothiophene ring. The planarity of the benzene ring would be maintained, while the dihydrothiophene ring would adopt a non-planar, likely envelope or twisted conformation.

Below is an illustrative table of expected bond lengths and angles for the parent compound, 1,3-dihydrobenzo[c]thiophene (B1295318), based on DFT calculations of similar structures. The presence of a bromine atom at the C4 position would slightly perturb these values, generally leading to a slight elongation of the C4-C5 and C4-C3a bonds.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-S~1.85 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (aliphatic)~1.51 Å
C-H (aromatic)~1.08 Å
C-H (aliphatic)~1.09 Å
Bond AngleC-S-C~95°
C-C-C (aromatic)~119 - 121°
H-C-H (aliphatic)~109.5°

Note: This table is illustrative and based on general values for similar structural motifs. Specific values for this compound would require dedicated DFT calculations.

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to different functional groups and motions within the molecule.

Below is a table of expected characteristic vibrational frequencies.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H stretchBenzene ring3000 - 3100
Aliphatic C-H stretchDihydrothiophene ring2850 - 2960
Aromatic C=C stretchBenzene ring1450 - 1600
CH₂ scissoringDihydrothiophene ring~1465
C-Br stretchBromine substituent500 - 600
C-S stretchThiophene (B33073) ring600 - 700

Note: This table provides expected ranges for characteristic vibrations. Precise frequencies for this compound would need to be determined through specific DFT calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. By locating transition state structures and calculating their energies, activation barriers can be determined, providing insight into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, intermolecular interactions, and thermodynamic properties of a system.

For this compound, MD simulations could be employed to study the conformational flexibility of the dihydrothiophene ring. The five-membered ring is not planar and can exist in different conformations, such as envelope or twist forms. MD simulations would allow for the exploration of the potential energy landscape associated with these conformations and determine their relative populations at a given temperature. Furthermore, simulations of multiple molecules in a condensed phase (liquid or solid) could provide insights into intermolecular interactions, such as π-stacking of the aromatic rings and halogen bonding involving the bromine atom, which govern the bulk properties of the material.

In silico Design and Prediction of Novel Derivatives and Synthetic Pathways

The computational design of novel molecules leveraging the this compound scaffold is a key strategy in modern medicinal chemistry for identifying new therapeutic leads. In silico techniques allow for the high-throughput screening of virtual libraries, prioritizing compounds with desirable pharmacological profiles before undertaking expensive and time-consuming laboratory synthesis. Methodologies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore-based screening are central to this process. nih.govnih.gov

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activities. For the this compound core, a QSAR study would involve generating a virtual library of derivatives by modifying substituents on the benzene or thiophene rings. Descriptors such as electronic properties (e.g., Hammett constants), steric effects (e.g., Taft parameters), and hydrophobicity (e.g., logP) would be calculated for each derivative. A mathematical model is then constructed to predict the biological activity, guiding the design of new compounds with enhanced potency. researchgate.netresearchgate.net For instance, a model might predict that adding an electron-withdrawing group at a specific position could enhance binding affinity to a target protein.

Molecular docking is another powerful tool used to predict the preferred orientation and binding affinity of a designed molecule to a biological target, such as an enzyme or receptor. researchgate.net In the context of this compound, derivatives would be computationally docked into the active site of a target protein. The software calculates a scoring function to estimate the binding energy, with lower scores typically indicating a more favorable interaction. This allows researchers to prioritize derivatives that are most likely to be active. openaccesspub.org

The following interactive table outlines a hypothetical workflow for the in silico design and screening of novel derivatives.

StepTechniqueDescriptionObjective
1Scaffold Hopping & EnumerationThe this compound core is used as a starting point. Virtual libraries are created by adding various functional groups at accessible positions.Generate a diverse set of virtual compounds for screening.
2QSAR ModelingA predictive model is built based on a known set of active thiophene analogs. This model is used to estimate the activity of the newly designed virtual compounds. researchgate.netPrioritize derivatives with high predicted biological activity.
3Molecular DockingHigh-scoring candidates from QSAR are docked into the binding site of a target protein (e.g., a kinase or DNA). nih.govEvaluate binding modes and estimate binding affinity to filter for potent inhibitors.
4ADMET PredictionIn silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising docked compounds. nih.govEnsure drug-like properties and eliminate candidates with predicted toxicity or poor pharmacokinetics.

Once promising derivatives are identified, computational tools can also assist in predicting viable synthetic pathways. nih.gov Retrosynthesis software analyzes the structure of a target molecule and proposes a series of reactions to disconnect it into simpler, commercially available starting materials. These programs utilize extensive databases of known chemical reactions and transformation rules to suggest plausible synthetic routes. nih.gov For thiophene derivatives, common predicted pathways might involve metal-catalyzed cross-coupling reactions to modify the aromatic core or multi-component reactions like the Gewald reaction for building the thiophene ring itself. nih.gov

The table below illustrates a computationally predicted synthetic step for a hypothetical derivative.

Target DerivativePrecursorsReaction TypePredicted Reagents
4-Bromo-6-amino-1,3-dihydrobenzo[c]thiophene4,6-Dibromo-1,3-dihydrobenzo[c]thiopheneBuchwald-Hartwig AminationAmmonia source (e.g., benzophenone (B1666685) imine followed by hydrolysis), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP)

This integrated computational approach significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.

Theoretical Models for Interaction with Biomolecules

Theoretical models are essential for understanding how thiophene derivatives, including this compound, interact with biological macromolecules at an atomic level. A significant area of research for this class of compounds is their interaction with DNA, particularly as minor groove binders. nih.govfigshare.com

The DNA minor groove presents a unique molecular recognition surface. Small molecules that can fit snugly within this groove can interfere with DNA replication and transcription, making them attractive candidates for anticancer and antimicrobial agents. nih.gov The binding of thiophene derivatives to the DNA minor groove is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov

A key theoretical principle for effective minor groove binding is shape complementarity. Many successful minor groove binders possess a crescent shape that matches the curvature of the DNA helix. researchgate.net Thiophene-containing aromatic systems can adopt this optimal curvature, allowing for extensive van der Waals contact with the walls of the groove, which is energetically favorable. researchgate.net

More advanced theoretical models have been developed to explain the sequence-specific recognition of DNA by certain thiophene derivatives. One such model is the "sigma-hole" concept. researchgate.netnih.govnih.gov A sigma-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom (like the sulfur in thiophene) along the axis of the bond. acs.org This positive region can form a favorable, non-covalent interaction with an electron-rich area, such as the lone pair of a nitrogen atom on a guanine (B1146940) (G) base in the DNA minor groove. nih.gov This interaction helps to pre-organize the molecule into a conformation suitable for accepting a hydrogen bond from the G-NH₂ group, enabling specific recognition of G•C base pairs, which is a significant challenge in DNA-targeting drug design. researchgate.netnih.govsemanticscholar.org

The interaction between the thiophene sigma-hole and an electron donor on a biomolecule can be a critical factor in molecular recognition. nih.gov This model provides a more nuanced understanding beyond simple shape and hydrogen bonding, allowing for the rational design of compounds that can target specific DNA sequences. mdpi.com

The following interactive table summarizes the key theoretical interactions involved in the binding of a generic thiophene-based ligand to the DNA minor groove.

Interaction TypeMolecular BasisDNA Moiety InvolvedLigand Moiety InvolvedSignificance
Hydrogen BondingSharing of a hydrogen atom between donor and acceptor groups.O2 of Thymine (T) and Cytosine (C); N3 of Adenine (A) and Guanine (G). nih.govAmidine or other H-bond donor/acceptor groups on the ligand.Provides binding affinity and specificity, particularly for A•T rich regions. nih.gov
Van der Waals ForcesFluctuations in electron clouds creating transient dipoles.The "walls" of the minor groove (sugar-phosphate backbone and base edges).The aromatic surface of the thiophene and connected rings.Contributes significantly to the overall binding energy through close shape complementarity.
Electrostatic InteractionsAttraction between the negatively charged phosphate (B84403) backbone of DNA and positively charged ligand.DNA phosphate backbone (negative potential).Cationic groups on the ligand (e.g., amidinium ions).Guides the ligand into the minor groove and provides non-specific affinity.
Sigma-Hole InteractionAttraction between a region of positive electrostatic potential on the sulfur atom and an electron donor. nih.govacs.orgN3 of Guanine or other electron-rich atoms. nih.govSulfur atom of the thiophene ring.Enables specific recognition of G•C base pairs by pre-organizing the ligand for H-bonding. researchgate.net

These theoretical models provide a powerful framework for the rational design of new this compound derivatives with tailored affinities and specificities for biological targets like DNA. computabio.com

Future Research Directions and Challenges in 4 Bromo 1,3 Dihydrobenzo C Thiophene Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the advancement of 4-Bromo-1,3-dihydrobenzo[c]thiophene chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional bromination methods often involve the use of hazardous reagents and produce significant waste. Future research will likely focus on greener alternatives.

Key Research Objectives:

Catalytic Bromination: Investigating the use of catalytic systems, potentially involving enzymes or metal catalysts, to achieve selective bromination of the 1,3-dihydrobenzo[c]thiophene (B1295318) scaffold under milder conditions. This would reduce the reliance on stoichiometric bromine, which is corrosive and hazardous.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound could offer enhanced safety, better reaction control, and easier scalability.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve domino reactions where multiple bond-forming events occur in a single pot. nih.gov

Challenges to Overcome:

Regioselectivity: Achieving high regioselectivity in the bromination of the benzo[c]thiophene (B1209120) core can be challenging. Future synthetic methods will need to address this to avoid the formation of isomeric byproducts.

Substrate Scope: Developing robust synthetic protocols that are tolerant of a wide range of functional groups on the starting materials will be crucial for creating a diverse library of derivatives.

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches
ParameterTraditional MethodsFuture Sustainable Methods
ReagentsStoichiometric bromine, harsh acidsCatalytic bromine sources, enzymes, milder reagents
SolventsChlorinated solventsGreen solvents (e.g., ionic liquids, supercritical fluids)
EfficiencyOften moderate yields with side productsHigher yields, improved selectivity
SafetyHandling of corrosive and toxic materialsInherently safer processes, potential for flow chemistry

Exploration of Novel Reactivity and Functionalization Strategies

The bromine atom on the this compound ring serves as a versatile handle for a wide array of chemical transformations. A significant future direction will be the exploration of its reactivity to generate novel and complex molecular architectures.

Potential Areas of Investigation:

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds at the 4-position. nih.gov This would enable the synthesis of a vast range of derivatives with tailored electronic and steric properties.

C-H Activation: Direct functionalization of the C-H bonds on the benzothiophene (B83047) core, in conjunction with the bromo-substituent, could provide a more atom-economical approach to elaborate the molecular structure. nih.gov

Domino Reactions: Designing multi-step, one-pot reactions that utilize the reactivity of the bromine atom to trigger a cascade of bond-forming events, leading to the rapid construction of complex heterocyclic systems. nih.gov

Anticipated Challenges:

Catalyst Deactivation: The sulfur atom in the thiophene (B33073) ring can sometimes poison metal catalysts, leading to lower reaction efficiencies. Overcoming this challenge will require the development of more robust catalyst systems.

Competing Reaction Pathways: The presence of multiple reactive sites in the molecule could lead to a lack of selectivity. Careful optimization of reaction conditions will be necessary to favor the desired transformation.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. By providing insights into the molecule's properties and reactivity, computational models can guide experimental work and reduce the need for extensive trial-and-error synthesis.

Applications of Computational Modeling:

Predicting Reactivity: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the most likely sites for electrophilic and nucleophilic attack, as well as to elucidate reaction mechanisms. nih.gov

Designing Novel Materials: Simulating the electronic and optical properties of hypothetical derivatives to identify candidates with desirable characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Understanding Intermolecular Interactions: Modeling how molecules of this compound interact with each other and with other molecules, which is crucial for understanding its potential in supramolecular chemistry and materials science.

Hurdles in Computational Chemistry:

Accuracy of Models: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used. Choosing the appropriate computational method is critical for obtaining meaningful results.

Computational Cost: High-level calculations can be computationally expensive, especially for large and complex systems. Developing more efficient computational algorithms will be important for broader application.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The unique structural and electronic properties of thiophene-based compounds make them attractive building blocks for supramolecular assemblies and nanomaterials. researchgate.net this compound could serve as a key component in the bottom-up construction of functional nanoarchitectures.

Future Research Avenues:

Self-Assembling Monolayers: Investigating the ability of this compound derivatives to form ordered monolayers on surfaces, which could have applications in molecular electronics and sensor technology.

Supramolecular Polymers: Exploring the use of non-covalent interactions, such as hydrogen bonding and π-π stacking, to create well-defined supramolecular polymers based on this heterocyclic core.

Functionalized Nanoparticles: The functionalization of nanoparticles with this compound could lead to new materials with unique optical, electronic, or catalytic properties. researchgate.net

Obstacles to Progress:

Control over Self-Assembly: Achieving precise control over the self-assembly process to generate well-defined and stable supramolecular structures can be a significant challenge.

Characterization at the Nanoscale: The characterization of nanostructures often requires sophisticated and expensive analytical techniques.

Unexplored Applications in Emerging Chemical Fields

While the current applications of this compound are not yet well-defined, its structural motifs suggest potential in several emerging areas of chemistry.

Potential Emerging Applications:

Organic Electronics: As a derivative of benzothiophene, this compound could be a precursor for novel organic semiconductors, emitters for OLEDs, or components of dye-sensitized solar cells. mdpi.com

Medicinal Chemistry: Thiophene-containing molecules have a rich history in medicinal chemistry, exhibiting a wide range of biological activities. nih.govencyclopedia.pub Future research could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents.

Chemical Sensors: The thiophene ring can interact with various analytes, making its derivatives promising candidates for the development of chemical sensors. The bromo-substituent provides a convenient point for attaching reporter groups or for immobilization onto a sensor surface.

Challenges in Exploring New Applications:

Q & A

Q. What are the standard synthetic routes for 4-bromo-1,3-dihydrobenzo[c]thiophene, and how do reaction conditions influence yield?

this compound is typically synthesized via electrophilic substitution or cross-coupling reactions. For example, bromination of the parent thiophene ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., in chloroform at 0–5°C) achieves regioselective bromination at the 4-position . Yield optimization requires precise temperature control and stoichiometric ratios of reagents. Impurities such as di-brominated byproducts can be minimized by using catalytic Lewis acids like FeCl₃ . Post-synthesis purification often involves column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : <sup>1</sup>H NMR shows distinct signals for aromatic protons (δ 6.8–7.5 ppm) and dihydrobenzo ring protons (δ 3.2–3.8 ppm for CH₂ groups). The bromine atom deshields adjacent protons, causing downfield shifts .
  • IR : Key peaks include C-Br stretching (~600 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions, with isotopic patterns confirming bromine presence (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

Q. How should this compound be stored to ensure stability?

Store at room temperature (RT) in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis of the thiophene ring may occur. For long-term storage, refrigeration (4°C) is recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example, substituting the bromine atom with electron-withdrawing groups (e.g., -CF₃) lowers the LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution . Molecular docking studies with target proteins (e.g., enzymes) can prioritize derivatives with optimal binding affinities .

Q. How do contradictory crystallographic and spectroscopic data for this compound derivatives arise, and how are they resolved?

Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often stem from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, crystallography may show shorter C-Br bond lengths due to crystal packing forces, while NMR reflects time-averaged environments . Multi-technique validation (e.g., combining XRD, NMR, and DFT) resolves such conflicts .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily shield reactive sites (e.g., thiophene sulfur) with tert-butyldimethylsilyl (TBS) groups during cross-coupling reactions .
  • Catalytic Systems : Use Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, optimizing ligand choice (e.g., SPhos for sterically hindered substrates) to suppress homocoupling .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, reducing hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.